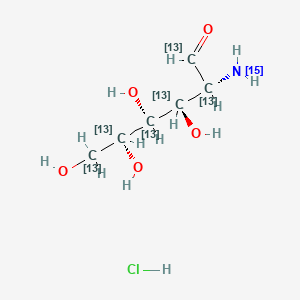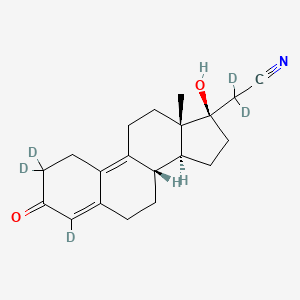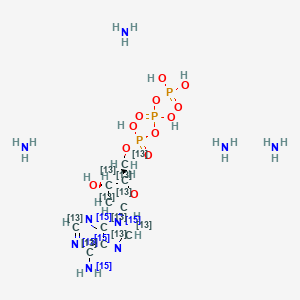
2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (tetraammonia)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) is a stable isotope-labeled compound used extensively in biochemical and molecular biology research. This compound is a modified form of 2’-deoxyadenosine-5’-triphosphate, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. The tetraammonia form enhances its stability and solubility, making it suitable for various experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) involves multiple steps:
Isotope Labeling: The initial step involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine base and the deoxyribose sugar.
Phosphorylation: The labeled nucleoside is then phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents.
Ammonia Treatment: The final step involves treating the phosphorylated product with ammonia to form the tetraammonia complex, enhancing its stability and solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isotope Labeling: Large-scale incorporation of carbon-13 and nitrogen-15 isotopes.
Automated Phosphorylation: Use of automated synthesizers for efficient phosphorylation.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high isotopic purity and concentration
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyadenosine-5’-diphosphate.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: The triphosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles for substitution reactions
Major Products
Oxidation: 2’-Deoxyadenosine-5’-diphosphate.
Reduction: 2’-Deoxyadenosine.
Substitution: Various substituted nucleotides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Employed in DNA synthesis and replication studies, particularly in polymerase chain reaction (PCR) and sequencing.
Medicine: Utilized in drug development and pharmacokinetic studies to track the incorporation and metabolism of nucleotides.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Wirkmechanismus
The compound exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The incorporation of carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification of nucleotide incorporation and metabolism. The tetraammonia form enhances its stability, ensuring efficient utilization in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate: The unlabeled form used in DNA synthesis.
2’-Deoxyguanosine-5’-triphosphate-13C10,15N5: Another stable isotope-labeled nucleotide used in similar applications.
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (tetraammonia) is unique due to its specific isotope labeling, which allows for detailed metabolic studies and precise quantification in biochemical assays. The tetraammonia form further enhances its stability and solubility, making it more suitable for various experimental conditions compared to its unlabeled counterpart .
Eigenschaften
Molekularformel |
C10H28N9O12P3 |
|---|---|
Molekulargewicht |
574.20 g/mol |
IUPAC-Name |
azane;[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.4H3N/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);4*1H3/t5-,6-,7-;;;;/m1..../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;;;; |
InChI-Schlüssel |
HQENLGAVBOKUOQ-XGAJWOENSA-N |
Isomerische SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


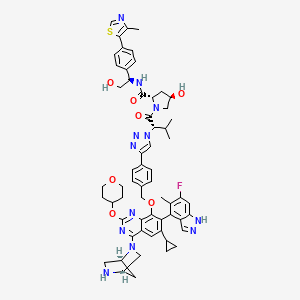

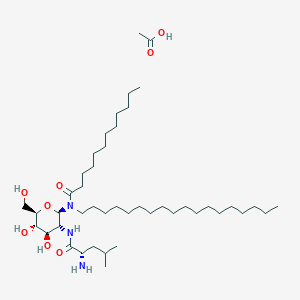


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
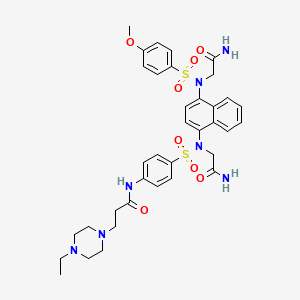
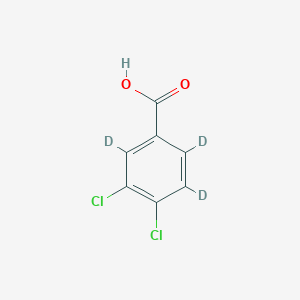
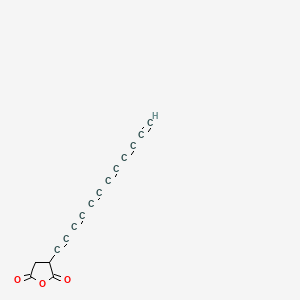
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
